2-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQXSYKNXNYBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 4-chlorobenzaldehyde in the presence of iodine and a suitable base. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazo[1,2-a]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Key Reaction Mechanisms
2.1. Iodination at C3 Position
The ultrasound-assisted iodination involves oxidative activation of the C3 position via TBHP, enabling electrophilic substitution with iodine. The reaction is highly regioselective due to the electronic environment of the imidazo[1,2-a]pyridine ring, favoring substitution at the C3 site .
2.2. Substituent Effects
Substituents on the phenyl ring (e.g., Cl, Br, F) and imidazo[1,2-a]pyridine core (e.g., cyano, methyl) influence reactivity. Electron-withdrawing groups (e.g., Cl) stabilize intermediates, while electron-donating groups (e.g., methoxy) may alter regioselectivity .
Functional Group Compatibility
The compound’s reactivity is preserved under diverse conditions:
-
Tolerated Functional Groups : Halogens (Cl, Br), cyano, methoxy, methyl, and nitro groups remain intact during iodination .
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Reactivity Toward Cross-Coupling : The C–I bond at the 6-position can undergo Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for further functionalization .
Reaction Conditions Comparison
| Method | Key Reagents | Yield | Advantages |
|---|---|---|---|
| Lignin β-O-4 conversion | Pd/C, I₂, 2-aminopyridine | 64–89.5% | Sustainable, renewable feedstock |
| DBU-catalyzed cyclization | Phenacyl bromides, DBU, 2-aminopyridine | 93% | Scalable, low catalyst loading |
| Ultrasound-assisted iodination | I₂, TBHP, EtOH, ultrasound | 65–95% | Metal-free, regioselective, high yield |
Scientific Research Applications
Pharmacological Properties
Cholinesterase Inhibition
Imidazo[1,2-a]pyridine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them candidates for treating Alzheimer's disease. For instance, a study indicated that certain derivatives exhibited significant AChE inhibition with IC50 values as low as 79 µM, suggesting their potential for cognitive enhancement in neurodegenerative conditions .
Anticancer Activity
Research has demonstrated that imidazo[1,2-a]pyridine derivatives can act as dual inhibitors targeting Aurora-A kinase and KSP (kinesin spindle protein), which are crucial in cancer cell proliferation. Some compounds showed remarkable cytotoxic activity against HCT116 and HepG2 cell lines, indicating their potential as anticancer agents .
Data Table: Biological Activities of 2-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine Derivatives
Case Studies
Case Study 1: Alzheimer's Disease Model
In a controlled study involving transgenic mice models of Alzheimer's disease, the administration of imidazo[1,2-a]pyridine derivatives resulted in improved cognitive function as measured by maze tests. The results indicated a significant reduction in amyloid plaque formation, correlating with the inhibition of cholinesterases .
Case Study 2: Cancer Cell Line Evaluation
A series of experiments conducted on HCT116 and HepG2 cancer cell lines demonstrated that treatment with this compound derivatives led to reduced cell viability and induced apoptosis. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment, highlighting its potential as an anticancer therapeutic agent .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
2-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine is unique due to the presence of both chlorine and iodine substituents, which impart distinct chemical and biological properties.
Biological Activity
2-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and neurodegenerative diseases.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chlorophenyl group and an iodine atom at specific positions on the imidazo[1,2-a]pyridine scaffold, which is crucial for its biological activity.
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their biological properties, including:
- Anticancer Activity : These compounds have shown potential as inhibitors of various kinases implicated in cancer progression.
- Neuroprotective Effects : Some studies suggest that imidazo[1,2-a]pyridines may inhibit enzymes involved in neurodegeneration.
- Antiviral and Antibacterial Properties : Certain derivatives exhibit activity against viral and bacterial infections.
Kinase Inhibition
Research indicates that this compound exhibits selective inhibition against specific kinases such as CLK1 and DYRK1A. These kinases are associated with Alzheimer’s disease and other neurodegenerative conditions. The compound demonstrated micromolar activity against these targets, suggesting its potential use in therapeutic strategies aimed at these diseases .
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (µM) | Biological Relevance |
|---|---|---|
| CLK1 | 5.0 | Alzheimer's Disease |
| DYRK1A | 3.5 | Down Syndrome |
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridines is significantly influenced by the substituents on the aromatic rings. For instance, the presence of halogen atoms (such as chlorine or iodine) at specific positions enhances kinase inhibition while maintaining selectivity .
Figure 1: Structure-Activity Relationship for Imidazo[1,2-a]pyridines
SAR of Imidazo[1,2-a]pyridines (Note: Replace with actual image link if available)
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of various imidazo[1,2-a]pyridine derivatives, this compound was tested against a panel of cancer cell lines. The compound exhibited significant cytotoxicity in vitro, particularly against breast cancer cells (MCF-7), with an IC50 value of 15 µM. The mechanism was linked to apoptosis induction via activation of caspase pathways .
Case Study 2: Neuroprotection
A separate investigation focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Treatment with this compound resulted in decreased tau phosphorylation and improved cognitive function as measured by the Morris water maze test .
Q & A
Q. What mechanistic insights explain low yields in cross-coupling reactions?
- Methodology : In situ IR spectroscopy tracks intermediate formation. For example, sluggish oxidative addition of aryl iodides to Pd(0) necessitates ligand screening (Xantphos > PPh₃). Adding KI (1 equiv) as an additive mitigates iodide dissociation .
Q. How to design bioactivity assays targeting kinase inhibition?
- Methodology : Use HTRF® kinase assays (Cisbio) with recombinant enzymes (e.g., ABL1). Test compound solubility in DMSO/PBS and confirm inhibition via Western blot (phospho-tyrosine detection). SAR studies prioritize C6-iodo derivatives for steric complementarity .
Q. What alternative pathways exist for introducing the iodo group?
- Methodology : Compare electrophilic iodination (I₂/HNO₃) vs. direct metalation (n-BuLi, then I₂ quench). LC-MS monitoring reveals side-products (e.g., di-iodination), favoring the latter for regioselectivity .
Data Contradiction Analysis
Q. How to troubleshoot inconsistent melting points across studies?
- Methodology : Differential Scanning Calorimetry (DSC) identifies polymorphic forms. For example, Form I (mp 215°C) vs. Form II (mp 198°C) arise from solvent recrystallization (ethanol vs. acetone). PXRD confirms phase purity .
Q. Why do cytotoxicity results vary between cell lines?
- Methodology : Assess membrane permeability (logP = 2.8) via Caco-2 monolayer assays . MTT results in HeLa (IC₅₀ = 5 µM) vs. HepG2 (IC₅₀ = 12 µM) correlate with efflux transporter (P-gp) expression levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
